4-Iodo-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Iodo-benzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5IO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical and biological applications .
Mechanism of Action
- The primary targets of 4-Iodo-benzo[b]thiophene-2-carboxylic acid are prothrombin , trypsin-1 , and urokinase-type plasminogen activator .
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-benzo[b]thiophene-2-carboxylic acid typically involves the iodination of benzo[b]thiophene derivatives followed by carboxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carbon monoxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of iodine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-benzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted benzo[b]thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Iodo-benzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Bromo-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
4-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chlorine atom, which can affect its reactivity and applications.
Uniqueness: The presence of the iodine atom in 4-Iodo-benzo[b]thiophene-2-carboxylic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Properties
IUPAC Name |
4-iodo-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFASJVNZNLJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618680 |
Source
|
Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176549-83-0 |
Source
|
Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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